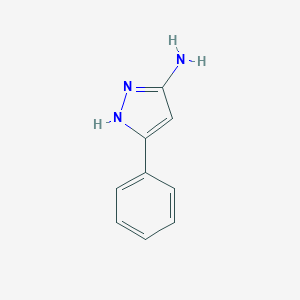

3-Amino-5-phenylpyrazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZRRFDVPMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935629 | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-10-7, 827-41-8 | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Phenyl 1h Pyrazol 5 Amine and Its Derivatives

Direct Synthesis Approaches to 3-Phenyl-1H-pyrazol-5-amine Core

The construction of the fundamental 3-phenyl-1H-pyrazol-5-amine structure is primarily achieved through cyclization reactions, with interconversion from other heterocyclic systems providing an alternative route.

The most common and direct method for synthesizing the 3-phenyl-1H-pyrazol-5-amine core involves the condensation reaction between a hydrazine (B178648) source and a suitable three-carbon precursor. researchgate.netatlantis-press.com

A prominent example is the reaction of benzoylacetonitrile (B15868) with hydrazine hydrate. heteroletters.org This reaction can be efficiently carried out under microwave irradiation, significantly reducing reaction times to as little as 10 minutes at 80°C. heteroletters.org This approach offers a rapid and effective means to obtain the desired 3-aryl-1H-pyrazol-5-amines. heteroletters.org Another pathway involves the reaction of substituted phenylhydrazines with 1-aminocinnamonitriles, which are themselves derived from the base-catalyzed reaction of benzoylacetonitrile and acetonitrile. nih.govbeilstein-journals.org

The versatility of this cyclization approach is further demonstrated by the synthesis of N-substituted derivatives. For instance, reacting 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate in toluene (B28343) at 80°C yields ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate. scirp.org

A solid-support synthesis has also been developed, showcasing the adaptability of these cyclization strategies. beilstein-journals.org The reaction of cyanoacetylhydrazine with α-bromoacetophenone produces N-[2-bromo-1-phenylethylidene]-2-cyanoacetohydrazide, which upon treatment with potassium cyanide, cyclizes to form 5-amino-1-cyanoacetyl-3-phenyl-1H-pyrazole. nih.govbeilstein-journals.org

Table 1: Examples of Cyclization Reactions for the Synthesis of 3-Phenyl-1H-pyrazol-5-amine and its Derivatives

| Precursor 1 | Precursor 2 | Product | Reaction Conditions |

| Benzoylacetonitrile | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5-amine | Microwave, 80°C, 10 min heteroletters.org |

| Substituted phenylhydrazines | 1-Aminocinnamonitriles | 5-Amino-3-aryl-1H-pyrazoles nih.govbeilstein-journals.org | Base-catalyzed nih.govbeilstein-journals.org |

| Cyanoacetylhydrazine | α-Bromoacetophenone | 5-Amino-1-cyanoacetyl-3-phenyl-1H-pyrazole | Followed by KCN treatment nih.govbeilstein-journals.org |

An alternative synthetic strategy involves the ring transformation of other heterocyclic systems, such as isothiazoles, into the pyrazole (B372694) core. mdpi.com Heating 3-amino-5-phenylisothiazole in the presence of anhydrous hydrazine has been reported to yield 3-phenyl-1H-pyrazol-5-amine. This method provides a pathway to the desired pyrazole from a pre-existing heterocyclic structure.

Cyclization Reactions Involving Hydrazine and Precursors

Functionalization and Derivatization Strategies

Once the 3-phenyl-1H-pyrazol-5-amine core is synthesized, it can be further modified to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships.

The pyrazole ring itself is amenable to substitution, allowing for the introduction of various functional groups. For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.org Specifically, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid like [bmim]Br at 90°C produces 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. beilstein-journals.org This reaction is believed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org

Furthermore, multicomponent reactions provide an efficient route to complex fused systems. The reaction of 5-amino-3-hydroxy-1-phenyl-1H-pyrazole, ketones, and isatin (B1672199) in a water/acetic acid mixture at 90°C results in the formation of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. beilstein-journals.org

The phenyl group at the 3-position of the pyrazole ring can be modified to influence the electronic and steric properties of the molecule. While direct modification of the phenyl ring on a pre-formed pyrazole is less common in the provided literature, the synthesis can start with substituted benzoylacetonitriles to introduce desired functionalities on the phenyl ring from the outset. For example, using a benzoylacetonitrile with a substituent on the phenyl ring in the cyclization reaction with hydrazine will result in a corresponding substituted 3-phenyl-1H-pyrazol-5-amine. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can impact the reactivity and biological activity of the final compound. beilstein-journals.org For instance, the presence of a bromine atom at the para position of the phenyl ring, as in 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, significantly alters the molecule's properties. vulcanchem.com Similarly, a fluorine atom on the phenyl ring can also influence biological activity. researchgate.net

The amino group at the 5-position is a key site for derivatization, allowing for the introduction of a wide array of substituents. mdpi.com This can be achieved through various reactions, including acylation, formylation, and the formation of imines.

For example, 3-phenyl-1H-pyrazol-5-amine can be treated with substituted aromatic aldehydes in methanol (B129727) at room temperature to yield the corresponding (E)-N-benzylidene-3-phenyl-1H-pyrazol-5-amine derivatives. heteroletters.org These imines can be further reacted with sulfonyl chlorides and subsequently reduced to afford 1-sulfonated N-benzyl-3-phenyl-1H-pyrazol-5-amines. heteroletters.org

Acylation of the amino group is also a common strategy. Reaction with chloroacetyl chloride in a basic medium can lead to the formation of 3H-imidazo[1,2-b]pyrazo-2-ol derivatives. scirp.org Furthermore, the amino group can be converted to a urea (B33335) derivative by reacting with compounds like azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl)methanone.

Table 2: Examples of Derivatization Reactions at the Amino Group

| Starting Material | Reagent | Product Type |

| 3-Phenyl-1H-pyrazol-5-amine | Substituted aromatic aldehydes | (E)-N-benzylidene-3-phenyl-1H-pyrazol-5-amine heteroletters.org |

| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | 3H-imidazo[1,2-b]pyrazo-2-ol scirp.org |

| 3-Phenyl-1H-pyrazol-5-amine | Azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl)methanone | Urea derivative |

| 3-Phenyl-1H-pyrazol-5-amine | Thioglycolic acid | 2-Mercaptoacetamide analog |

Modifications of the Phenyl Moiety

Regioselectivity in Synthesis of 3-Phenyl-1H-pyrazol-5-amine Analogs

Regioselectivity—the control over which of two or more possible regioisomers is formed—is a critical aspect of synthesizing substituted pyrazoles. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different pyrazole isomers. The precise outcome is often dictated by the reaction conditions and the nature of the substituents.

A significant factor influencing regioselectivity is the choice of solvent. Research has shown that in the condensation of 1,3-diketones with arylhydrazines, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), vastly improve regioselectivity compared to polar protic solvents like ethanol (B145695) or acetic acid. organic-chemistry.org For instance, the reaction of benzoylacetone (B1666692) with 4-methoxyphenylhydrazine hydrochloride in ethanol yields a 1.3:1 mixture of regioisomers, whereas in DMAc, the ratio improves dramatically to >99:1, favoring the 1-(4-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole isomer. organic-chemistry.org This improved protocol is operationally simple and scalable, providing a practical solution for the regioselective synthesis of 1,3,5-substituted pyrazoles. organic-chemistry.org

The reaction conditions, such as pH, can also completely reverse the regioselectivity. In one study, the acidic cyclization of a hydrazine with an enol intermediate produced a 5-aminopyrazole derivative as the major product. beilstein-journals.org In contrast, when the cyclization was performed with a methyl ether of the same enol under basic conditions, the 3-aminopyrazole (B16455) isomer was obtained in excellent yield (93%) as the sole product. beilstein-journals.org

Furthermore, the structure of the reactants plays a crucial role. In the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, the reaction of 5-aminopyrazoles with 1,5-dicarbonyls can lead to different outcomes. While symmetrical 1,5-dicarbonyls react efficiently to give the corresponding substituted pyrazolo[1,5-a]pyrimidines, the reaction with certain 5-aminopyrazoles, like 5-amino-3-methylpyrazole, can result in a mixture of two regioisomeric products. beilstein-journals.org However, high regioselectivity can be achieved in other cyclocondensation reactions. The three-component reaction of 5-aminopyrazole, isatin, and cyclic β-diketones in aqueous ethanol with a p-TSA catalyst yields the pyrazolo[3,4-b]pyridine-spiroindolinone nucleus with a high degree of regioselectivity, avoiding the formation of the regioisomeric pyrazolo[1,5-a]pyrimidine (B1248293). beilstein-journals.orgbeilstein-journals.org

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Synthesis This table illustrates the impact of the reaction solvent on the ratio of regioisomers formed during the synthesis of 1-aryl-3,4,5-substituted pyrazoles.

| Reactants | Solvent | Regioisomer Ratio | Major Product | Reference |

| Benzoylacetone + 4-Methoxyphenylhydrazine HCl | Ethanol | 1.3 : 1 | 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole | organic-chemistry.org |

| Benzoylacetone + 4-Methoxyphenylhydrazine HCl | DMAc | >99 : 1 | 1-(4-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole | organic-chemistry.org |

| 1,1,1-Trifluoro-4-phenylbutane-2,4-dione + Phenylhydrazine | Ethanol/HCl | 1.1 : 1 | 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | organic-chemistry.org |

| 1,1,1-Trifluoro-4-phenylbutane-2,4-dione + Phenylhydrazine | DMAc/HCl | >99 : 1 | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | organic-chemistry.org |

Advanced Synthetic Techniques for 3-Phenyl-1H-pyrazol-5-amine Production

To enhance efficiency, reduce environmental impact, and improve yields, modern organic synthesis has moved towards advanced techniques. For the production of 3-phenyl-1H-pyrazol-5-amine and its derivatives, microwave-assisted synthesis and metal-catalyzed coupling reactions have proven particularly effective.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.in

A streamlined, microwave-mediated synthesis for 1-aryl-1H-pyrazole-5-amines has been developed using water as a solvent. jove.com In this method, an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) is combined with an aryl hydrazine in 1 M HCl and heated in a microwave reactor. jove.com Most reactions are completed within 10-15 minutes at 150 °C, with isolated yields typically ranging from 70-90%. jove.com This approach minimizes the use of hazardous organic solvents and allows for rapid heating. jove.com

Microwave irradiation has also been successfully applied to the synthesis of fused pyrazole systems. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives via a multicomponent reaction under microwave assistance provided better yields in a shorter time compared to conventional heating. beilstein-journals.org Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave conditions was found to be as efficient as ultrasound radiation, with better yields and significantly shorter reaction times than traditional heating methods. beilstein-journals.org

Solvent-free microwave-assisted synthesis represents a further step towards green chemistry. The condensation of hydrazine derivatives with β-keto esters under solvent-free microwave irradiation leads to the very rapid formation of pyrazolones in good to excellent yields, demonstrating a clean and efficient alternative to traditional methods. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table compares reaction times and yields for the synthesis of pyrazole derivatives using conventional heating versus microwave irradiation.

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

| Synthesis of 1-Aryl-1H-pyrazole-5-amines | Microwave | 1 M HCl (aq), 150 °C | 10-35 min | 70-90% | jove.com |

| Synthesis of Pyrazolo[3,4-b]pyridines (Multicomponent) | Conventional | Acetic Acid, Heat | - | Lower | beilstein-journals.org |

| Synthesis of Pyrazolo[3,4-b]pyridines (Multicomponent) | Microwave | Acetic Acid, MW | Shorter | Better | beilstein-journals.org |

| Synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides | Conventional | Ethanol, Piperidine, Reflux | 8-10 hours | 65-78% | rasayanjournal.co.in |

| Synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides | Microwave | Solvent-free | 3-5 min | 85-94% | rasayanjournal.co.in |

Metal-catalyzed reactions, particularly those involving copper, have become indispensable for constructing complex molecular architectures from simpler precursors. These methods offer novel pathways for forming C-C, C-N, and N-N bonds.

Copper-promoted oxidative coupling reactions of pyrazol-5-amines have been developed to synthesize more complex, fused heterocyclic systems. A notable example is the switchable synthesis of pyrazole-fused pyridazines and pyrazines through the dimerization of 5-aminopyrazoles. mdpi.com By carefully selecting the copper catalyst and reaction conditions, the coupling can be directed towards different products. For the synthesis of dipyrazole-fused pyridazines, a system using Cu(OAc)₂, benzoyl peroxide (BPO), and K₂S₂O₈ in toluene at 100 °C was found to be optimal. mdpi.comresearchgate.net

This research highlights the tunability of copper-catalyzed reactions. Starting with 3-methyl-1-phenyl-1H-pyrazol-5-amine, the reaction conditions were meticulously optimized. The choice of copper salt, oxidant, and solvent was shown to be crucial for achieving high yields of the desired pyrazole-fused pyridazine (B1198779) product. mdpi.comresearchgate.net

Another innovative approach involves a copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govacs.org This method allows for the construction of azopyrazole compounds under mild conditions. nih.govacs.org The resulting iodo-substituted azopyrroles can then be further functionalized using other metal-catalyzed reactions, such as palladium-catalyzed Sonogashira cross-coupling with terminal alkynes, demonstrating the power of sequential catalytic processes. nih.govacs.org

Table 3: Optimized Conditions for Cu-Promoted Dimerization of 3-Methyl-1-phenyl-1H-pyrazol-5-amine This table details the optimized reaction conditions for the synthesis of a dipyrazole-fused pyridazine via copper-promoted oxidative coupling.

| Component | Optimized Parameter | Role in Reaction | Reference |

| Substrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Starting Material | mdpi.com, researchgate.net |

| Catalyst | Cu(OAc)₂ (3.0 equiv.) | Promoter | mdpi.com, researchgate.net |

| Oxidant 1 | Benzoyl Peroxide (BPO) (0.5 equiv.) | Oxidant | mdpi.com, researchgate.net |

| Oxidant 2 | K₂S₂O₈ (2.5 equiv.) | Oxidant | mdpi.com, researchgate.net |

| Solvent | Toluene | Medium | mdpi.com, researchgate.net |

| Temperature | 100 °C | Energy Input | mdpi.com, researchgate.net |

| Reaction Time | 10 h | Duration | mdpi.com, researchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Phenyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring in 3-phenyl-1H-pyrazol-5-amine is susceptible to electrophilic substitution. The C4 position is particularly reactive towards electrophiles. For instance, halogenation reactions occur readily at this position. Treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions leads to the formation of the corresponding 4-bromo and 4-iodo derivatives in high yields.

The pyrazole ring can also participate in cyclization reactions. For example, reaction with substituted β-diketo esters can yield substituted 2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic esters. sigmaaldrich.com Furthermore, multicomponent reactions involving 5-aminopyrazoles, such as the reaction with arylaldehydes and 2H-thiopyran-3,5(4H,6H)-dione, can lead to the formation of complex fused heterocyclic systems like tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridines. beilstein-journals.org

Reactions Involving the Amine Functionality

The primary amine group at the C5 position is a key site for various chemical transformations. It readily undergoes acylation and alkylation reactions. evitachem.com For example, it reacts with acyl chlorides to form amides and with alkyl halides to produce substituted amine derivatives. evitachem.comevitachem.com The amine group's basic nature allows it to neutralize acids to form salts. lifechempharma.com

The amine functionality can also participate in condensation reactions. For instance, it can react with aldehydes and ketones to form Schiff bases. researchgate.netnih.govresearchgate.net These reactions are often used to introduce new functionalities and build more complex molecular architectures. The amine group can also be involved in the formation of urea (B33335) and thiourea (B124793) derivatives by reacting with isocyanates and isothiocyanates, respectively. sigmaaldrich.com

Furthermore, the amine group can direct cyclization reactions. For example, treatment of 5-amino-3-phenyl-1H-pyrazole with chloroacetyl chloride in a basic medium leads to the formation of 3H-imidazo[1,2-b]pyrazo-2-ol. scirp.org Similarly, reaction with hydroximoyl chlorides can yield imidazo[1,2-b]pyrazoles. scirp.org

Transformations of the Phenyl Substituent

The phenyl group attached to the pyrazole ring can undergo typical electrophilic aromatic substitution reactions, although the reactivity is influenced by the pyrazole ring itself. However, specific transformations of the phenyl group of 3-phenyl-1H-pyrazol-5-amine are less commonly reported compared to reactions involving the pyrazole ring and the amine group.

Complexation and Coordination Chemistry with Metal Ions (e.g., Zinc)

The nitrogen atoms in the pyrazole ring and the exocyclic amine group make 3-phenyl-1H-pyrazol-5-amine and its derivatives excellent ligands for metal ions. It can form stable complexes with various transition metals. uobaghdad.edu.iq

A notable example is the complexation with zinc chloride (ZnCl₂). The reaction of 3-amino-5-phenylpyrazole with ZnCl₂ results in the formation of chlorido-tris(3-amino-5-phenyl-1H-pyrazole-N²)zinc(II) chloride. sigmaaldrich.com Similarly, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine forms a complex with ZnCl₂, [L1ZnCl₂], which exhibits interesting phase behavior and enhanced fluorescence upon complexation. researchgate.net Acylpyrazolones, derived from related pyrazole structures, also demonstrate significant complexation and extraction capabilities towards metal ions. lifechempharma.comrsc.org

Dimerization and Oligomerization Pathways

Under specific conditions, 3-phenyl-1H-pyrazol-5-amine and its derivatives can undergo dimerization. Copper-catalyzed oxidative dehydrogenative coupling can lead to the formation of azo derivatives, effectively creating a dimer linked by an N=N bond. nih.govacs.org

Furthermore, in the solid state, derivatives of 3-phenyl-1H-pyrazol-5-amine can form dimers through hydrogen bonding. For example, (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine forms cyclic centrosymmetric dimers via C-H···π(arene) hydrogen bonds. researchgate.net Similarly, other derivatives form dimers through N-H···O hydrogen bonds, which can then be linked into chains by π-π stacking interactions. nih.govresearchgate.net The selective dimerization of 5-aminopyrazoles can also be controlled to produce either pyrazole-fused pyridazines or pyrazines through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

Reaction Mechanism Elucidation

The mechanisms of the various reactions involving 3-phenyl-1H-pyrazol-5-amine have been investigated. For instance, the synthesis of pyrazolo[3,4-b]pyridines from the reaction of 5-aminopyrazoles with α,β-unsaturated ketones is proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org

The formation of fused heterocyclic systems often involves a series of condensation and cyclization steps. For example, the reaction of enaminones with 5-aminopyrazoles is believed to proceed through the generation of a new enaminone intermediate which then undergoes condensation and cyclization. beilstein-journals.org The mechanism for the multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles is also proposed to proceed through a series of steps involving the formation of the pyrazole ring followed by direct selanylation. beilstein-journals.org

The selective synthesis of pyrazole-fused pyridazines and pyrazines from 5-aminopyrazoles is a result of controlled reaction conditions that favor specific bond-forming pathways. mdpi.com Mechanistic studies on the rhodium-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates reveal a tandem annulation process. rsc.org

Table of Reactions and Products

| Reactant(s) | Reagent(s)/Conditions | Product(s) | Reference(s) |

| 3-Phenyl-1H-pyrazol-5-amine | N-bromosuccinimide (NBS) | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | |

| 3-Phenyl-1H-pyrazol-5-amine | N-iodosuccinimide (NIS) | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | |

| This compound | Substituted β-diketo esters | Substituted 2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic esters | sigmaaldrich.com |

| This compound | Thioglycolic acid | 2-Mercaptoacetamide analogs | sigmaaldrich.com |

| This compound | Ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiourea derivative | sigmaaldrich.com |

| This compound | ZnCl₂ | Chlorido-tris(3-amino-5-phenyl-1Hpyrazole-N²)zinc(II) chloride | sigmaaldrich.com |

| 5-Amino-3-phenyl-1H-pyrazole | Chloroacetyl chloride / base | 3H-imidazo[1,2-b]pyrazo-2-ol | scirp.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂, BPO, K₂S₂O₈ / Toluene (B28343), 100°C | Dipyrazole-fused pyridazine (B1198779) | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuCl₂, 1,10-phenanthroline, TBPB, Na₂CO₃ / Toluene, 130°C | Dipyrazole-fused pyrazine | mdpi.com |

| 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde / Ethanol (B145695), reflux | 3-[(E)-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one | nih.govresearchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Phenyl 1h Pyrazol 5 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids.

Molecular Geometry and Conformation

The molecular geometry of 3-phenyl-1H-pyrazol-5-amine derivatives is characterized by the spatial arrangement of the pyrazole (B372694) and phenyl rings. In 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring and the methoxy-benzene group are rotated out of the plane of the central pyrazole ring by 29.41(5)° and 37.01(5)°, respectively. nih.gov Similarly, in 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole ring and the 3-nitrophenyl ring are not coplanar, exhibiting a dihedral angle of 50.61 (6)°. nih.govresearchgate.net This non-planar conformation is a common feature in this class of compounds.

In the case of 1-(3-Phenyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione, the pyrazole ring is nearly perpendicular to the tetrahydroquinoxalinedione moiety, with a dihedral angle of 86.92 (7)°. researchgate.net The conformation of more complex derivatives, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, can vary. Some derivatives adopt a twisted conformation where one of the phenyl-1H-pyrazole-5-yl groups is oriented in the opposite direction to the other two relative to the central benzene (B151609) plane. mdpi.com In contrast, other derivatives can exhibit a calyx-like conformation. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In more complex structures like bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane, a combination of intramolecular N-H···N and intermolecular N-H···O and N-H···N hydrogen bonds creates sheet-like structures. iucr.org The presence of different functional groups can lead to a variety of hydrogen bonding motifs, influencing the supramolecular architecture. acs.org For example, in 1-(3-Phenyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione, bifurcated N-H···(N,O) and N-H···(O,O) hydrogen bonds, along with π-π stacking interactions, result in a three-dimensional network. researchgate.net

Polymorphism and Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystal form, and phase transitions are important aspects of the solid-state chemistry of these compounds. A derivative, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1), exhibits supercooling, with a significant difference of over 100 °C between its melting and solidification points. acs.orgnih.govresearchgate.net Upon complexation with zinc chloride, this compound undergoes a single crystal-to-crystal phase transition from room to low temperature. acs.orgnih.govresearchgate.net At higher temperatures, a birefringent fluid phase mixed with crystalline domains is observed. nih.govchemrxiv.org These phase behaviors are indicative of complex solid-state properties that can be influenced by molecular structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-phenyl-1H-pyrazol-5-amine and its derivatives in solution.

¹H NMR spectra provide valuable information about the chemical environment of protons. For example, in the ¹H NMR spectrum of 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine, the signals for the aromatic protons appear in the range of δ 7.33-7.92 ppm, while the amino protons give a singlet at δ 5.13 ppm. beilstein-archives.org The chemical shifts and coupling constants are characteristic of the specific substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the ¹³C NMR spectrum of 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine, the carbon atoms of the pyrazole ring and the phenyl groups show distinct signals, allowing for their unambiguous assignment. beilstein-archives.org For instance, the halogenation at the C4 position of the pyrazole ring in 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes leads to a noticeable shift in the ¹³C NMR signal of this carbon. mdpi.com

The following table summarizes representative ¹H and ¹³C NMR data for some derivatives:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 7.92 (d, 2H), 7.82 (dd, 2H), 7.42–7.37 (m, 3H), 7.33 (d, 2H), 5.13 (s, 2H), 2.42 (s, 3H) | 152.6, 146.8, 145.9, 134.1, 130.9, 130.8, 130.0, 129.3, 128.3, 128.0, 127.97, 76.2, 21.8 | beilstein-archives.org |

| 1,3,5-Tris(4-chloro-1-phenyl-1H-pyrazol-5-yl)benzene | 7.64 (s, 3H), 7.29–7.35 (m, 9H), 7.18 (s, 3H), 7.13–7.15 (m, 6H) | 139.7, 139.1, 137.3, 131.7, 129.4, 129.4, 128.2, 125.0, 111.6 | mdpi.com |

| 1,8-Dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | 8.46–8.41 (m, 4H), 7.60–7.55 (m, 4H), 7.40–7.35 (m, 2H), 3.01 (s, 6H) | 150.6, 140.3, 139.2, 129.2, 126.6, 121.6, 109.7, 15.4 | mdpi.com |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of 3-phenyl-1H-pyrazol-5-amine derivatives, which aids in their structural confirmation.

In electron ionization (EI) mass spectrometry, the molecular ion peak is often observed, although it may not be the base peak. researchgate.net The fragmentation patterns are generally consistent with the assigned structures. For instance, the fragmentation of certain naphtho[2,3-f]-1,2,4-triazepine-6,11-diones, which can be synthesized from amidrazones related to pyrazoles, shows that fragmentation across the N-N and N-naphthoquinone bonds is not a common pathway. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. beilstein-archives.orgmdpi.com

The following table presents HRMS data for selected derivatives:

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | C₁₆H₁₅BrN₃O₂S | 392.0068 | 392.0070 | beilstein-archives.org |

| 1,8-Dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | C₂₀H₁₇N₆ | 341.1509 | 341.1505 | mdpi.com |

| 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene | C₃₃H₂₅N₆ | 505.2 | 505.2 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in 3-phenyl-1H-pyrazol-5-amine and its derivatives. The position, intensity, and shape of the absorption bands in the IR spectrum provide a fingerprint of the molecule's vibrational modes.

The IR spectra of these compounds typically show characteristic absorption bands for the N-H stretching vibrations of the amino group, usually in the range of 3200-3500 cm⁻¹. rsc.org The C=N stretching vibration of the pyrazole ring is also a prominent feature. mdpi.com Other characteristic bands include those for aromatic C-H stretching and C=C stretching vibrations. The presence of specific substituents, such as a nitro group or a cyano group, will give rise to additional characteristic absorption bands. For example, in 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the cyano group (C≡N) stretching vibration is observed around 2205 cm⁻¹. rsc.org

The table below lists characteristic IR absorption bands for a representative derivative:

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | N-H stretch | 3447, 3346, 3313, 3208 | rsc.org |

| C-H stretch (aromatic) | 3055 | rsc.org | |

| C-H stretch (aliphatic) | 2928 | rsc.org | |

| C≡N stretch | 2206 | rsc.org | |

| C=C stretch (aromatic) | 1632, 1600, 1519, 1489 | rsc.org |

Computational Chemistry and Theoretical Investigations of 3 Phenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and chemical reactivity of 3-Phenyl-1H-pyrazol-5-amine. These methods model the electron distribution within the molecule to predict a variety of chemical properties.

Detailed studies on related pyrazole (B372694) derivatives provide a framework for understanding the parent compound. For instance, DFT calculations are used to optimize the molecular geometry and predict key electronic parameters. nih.gov Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311+G(d,p), are commonly employed for these predictions. nih.govresearchgate.net

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔEg) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. asrjetsjournal.orgbiointerfaceresearch.com These descriptors help in predicting how the molecule will behave in a chemical reaction. Molecular Electrostatic Potential (MEP) maps further visualize the electron density, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov In pyrazole derivatives, the nitrogen atoms and the amine group are often identified as centers for electrophilic attacks. nih.gov

Table 1: Predicted Reactivity Descriptors for a Pyrazole Derivative This table presents data for a related pyrazole derivative, illustrating the types of parameters derived from quantum chemical calculations.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.21 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |

| Energy Gap (ΔEg) | ELUMO - EHOMO | 3.67 |

| Ionization Potential (IP) | -EHOMO | 6.21 |

| Electron Affinity (EA) | -ELUMO | 2.54 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.375 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.835 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.21 |

Data adapted from DFT calculations on related pyrazole structures. nih.govasrjetsjournal.org

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method is extensively used to screen and design new drugs. For the 3-Phenyl-1H-pyrazol-5-amine scaffold, docking studies have been performed on its derivatives to explore their potential as inhibitors for various biological targets, including kinases and carbonic anhydrases. orientjchem.orgbohrium.com

These simulations place the ligand (the pyrazole derivative) into the binding site of a protein and calculate a "docking score" or binding affinity, typically in kcal/mol, which estimates the strength of the interaction. orientjchem.orgresearchgate.net The analysis also reveals key binding interactions, such as hydrogen bonds and hydrophobic (π-π stacking) interactions, which stabilize the complex. nih.gov For example, derivatives of 3-Phenyl-1H-pyrazol-5-amine have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. bohrium.com

Following docking, Molecular Dynamics (MD) simulations are often employed to study the stability and conformational dynamics of the ligand-protein complex over time. nih.govchemmethod.com MD simulations provide a more realistic model of the biological environment by simulating the movement of atoms and molecules. These studies can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding. chemmethod.com

Table 2: Example of Molecular Docking Results for Pyrazole Derivatives against a Kinase Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | FLT3 | -9.2 | CYS694, LEU616, PHE830 |

| Derivative B | Carbonic Anhydrase II | -8.8 | HIS94, HIS96, THR200 |

| Derivative C | AChE | -8.5 | TYR121, TRP279, PHE330 |

| Derivative D | DPP-IV | -9.6 | ARG358, SER630, TYR666 |

Binding affinities and interacting residues are illustrative and based on published studies of various pyrazole derivatives. orientjchem.orgbohrium.comnih.govchemmethod.com

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. SAR systematically investigates how changes in the chemical structure of a molecule affect its biological activity. For the 3-Phenyl-1H-pyrazol-5-amine scaffold, SAR studies have explored the impact of different substituents on the phenyl ring and the pyrazole core. bohrium.com

For instance, research has shown that introducing electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) at different positions on the phenyl ring can significantly alter the compound's inhibitory activity against specific enzymes. researchgate.net These studies help build a qualitative understanding of which chemical features are important for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures and their biological activities. plos.org 3D-QSAR models, for example, use computational grids to map out regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity. plos.org These models are highly predictive and can be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources.

Table 3: Summary of Structure-Activity Relationship Insights for Pyrazole Derivatives

| Structural Position | Modification | Effect on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring (Position 3) | Introduction of chloro or fluoro groups | Increased inhibitory activity against certain kinases. | Halogens can form halogen bonds and alter the electronic properties of the ring, enhancing binding. researchgate.netplos.org |

| Pyrazole Ring (Position 1) | Substitution with a phenyl group | Critical for π-π stacking interactions with aromatic residues in the binding site. | Enhances hydrophobic interactions, leading to stronger binding. vulcanchem.com |

| Amine Group (Position 5) | Acylation to form amides or sulfonamides | Can introduce new hydrogen bond donors/acceptors, significantly modulating target selectivity and potency. bohrium.com | Allows for tailored interactions with specific amino acid residues in the target's active site. |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of 3-Phenyl-1H-pyrazol-5-amine and its derivatives involves studying the different spatial arrangements of its atoms that result from rotation around single bonds.

Computational methods can be used to explore the conformational space and generate an energy landscape. scispace.com This landscape maps the potential energy of the molecule for all its possible conformations. The low-energy regions on this map correspond to the most stable and probable conformations of the molecule. Understanding these stable conformations is crucial for designing molecules that can adopt the correct orientation for biological activity. Studies on related pyrazole structures have identified multiple rotational isomers, indicating a flexible scaffold that can adapt to different environments.

Table 4: Dihedral Angles in Related Phenyl-Pyrazole Structures

| Compound | Rings | Dihedral Angle (°) | Method |

|---|---|---|---|

| 1-(2-pyridinyl)-3-phenyl-5-hydroxypyrazole | Pyrazole & Phenyl | 17.68 | X-ray Crystallography iucr.org |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole derivative | Pyrazole & Phenyl | 47.5 | X-ray Crystallography iucr.org |

| Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate | Pyrazole & Phenyl | ~6.0 | Computational |

| 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene | Pyrazole & Phenyl | Variable | X-ray Crystallography mdpi.com |

Biological and Pharmacological Activities of 3 Phenyl 1h Pyrazol 5 Amine Scaffolds

Anti-Inflammatory Efficacy and Mechanisms

Derivatives of 3-phenyl-1H-pyrazol-5-amine have demonstrated notable anti-inflammatory effects through various mechanisms of action.

Certain pyrazole (B372694) derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. Studies have indicated that these compounds can reduce inflammation by suppressing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). For instance, a series of novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were designed as inhibitors of p38 mitogen-activated protein kinase (MAPK) and evaluated for their ability to inhibit TNF-α production in cultured macrophages. nih.gov Two of the most active compounds, (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide and (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide, demonstrated the ability to suppress TNF-α levels in vivo. nih.gov

Further research has shown that some pyrazoline derivatives can significantly inhibit the expression of pro-inflammatory factors including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), TNF-α, and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. researchgate.net One particular compound, 3β-hydroxy-pregn-5-en-17β-yl-5′-(m-fluorophenyl)-4′, 5′-dihydro-1′-carbothioic acid amido pyrazole, was identified as a potent anti-inflammatory agent, with a significant inhibitory effect on nitric oxide production. researchgate.net Additionally, a series of phenyl-pyrazoline-coumarin derivatives were synthesized and screened for their anti-inflammatory activity, with one compound showing high efficacy in reducing IL-6, TNF-α, and nitric oxide production. sysrevpharm.org

The N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was also found to effectively decrease the levels of IL-6, TNF-α, IL-17, and IFN-γ, with this effect being dependent on the nitric oxide pathway. nih.gov

Table 1: Modulation of Pro-Inflammatory Mediators by 3-Phenyl-1H-pyrazol-5-amine Derivatives

| Compound/Derivative | Target Mediator(s) | Model System | Key Findings |

|---|---|---|---|

| N-phenylpyrazolyl-N-glycinyl-hydrazones | TNF-α | Cultured macrophages, Rat model | In vitro and in vivo suppression of TNF-α production. nih.gov |

| Pyrazoline derivatives | iNOS, IL-6, TNF-α, COX-2 | LPS-induced RAW 264.7 cells | Marked inhibition of pro-inflammatory factor expression. researchgate.net |

| Phenyl-pyrazoline-coumarin derivatives | IL-6, TNF-α, NO | LPS-stimulated cells | Significant reduction in the production of key inflammatory mediators. sysrevpharm.org |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | IL-6, TNF-α, IL-17, IFN-γ | Mouse model | NO-dependent decrease in pro-inflammatory cytokine levels. nih.gov |

The inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for anti-inflammatory drugs. Several derivatives of 3-phenyl-1H-pyrazol-5-amine have been investigated for their COX inhibitory activity. It is believed that these compounds may interact with COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

A study on new pyrazolone (B3327878) derivatives investigated their COX-2 inhibitory activities and found that several compounds exhibited pronounced and selective COX-2 inhibition. researchgate.net Similarly, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cyclooxygenase inhibition, with all target compounds showing more potent inhibition of COX-2 than COX-1. tandfonline.com Another study synthesized acyl derivatives of 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as potential inhibitors of human 5-lipoxygenase (5-LOX) and COX-1/COX-2. nih.gov

Furthermore, pyrazoline derivatives have been evaluated for their ability to inhibit ovine COX-1/COX-2 isozymes, and some N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were designed as novel prototypes of p38 MAPK inhibitors with COX-inhibitory effects. nih.govinnovareacademics.in Research on 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives also showed that the tested compounds exhibited equal inhibition of both COX-1 and COX-2 isoforms. jst.go.jp

The anti-inflammatory potential of 3-phenyl-1H-pyrazol-5-amine derivatives has been confirmed in various in vivo animal models. The carrageenan-induced rat paw edema model is a commonly used assay to screen for acute anti-inflammatory activity.

A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and all were found to be potent anti-inflammatory agents in the carrageenan-induced rat paw edema model. nih.gov Similarly, other studies have utilized this model to demonstrate the anti-inflammatory efficacy of various pyrazole and pyrazoline derivatives, with some compounds showing activity comparable to or even exceeding that of standard drugs like indomethacin (B1671933) and diclofenac (B195802). innovareacademics.innih.govsemanticscholar.org

For instance, certain 1,3,4-trisubstituted pyrazole derivatives showed excellent anti-inflammatory activity, with one compound exhibiting ≥84.2% inhibition of edema compared to the standard drug diclofenac (86.72%). nih.gov Another study on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives found that compounds with electron-donating groups at the para position of the phenyl nucleus showed maximum anti-inflammatory activity. semanticscholar.org

The subcutaneous air pouch model, which mimics the inflamed synovium in rheumatoid arthritis, has also been used to evaluate these compounds. nih.gov In this model, the N-acylhydrazone derivative JR19 demonstrated a significant reduction in cell migration, indicating its anti-inflammatory potential. nih.gov

Cyclooxygenase (COX) Inhibition

Anticancer and Antitumor Potential

The 3-phenyl-1H-pyrazol-5-amine scaffold has also been a fruitful area of research for the development of novel anticancer agents.

Derivatives of 3-phenyl-1H-pyrazol-5-amine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. For example, 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine has shown cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism of action is often attributed to the induction of apoptosis, or programmed cell death, in cancer cells.

A series of 4-Arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives were synthesized, and one compound, in particular, emerged as a potent anticancer agent that up-regulated mitochondria-dependent pro-apoptotic markers like Bax and Caspase 3, effectively inducing apoptosis in multi-drug resistant cancer cells. bohrium.com Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives found that several compounds exhibited significant cytotoxic effects on human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines. rsc.org These compounds were found to target the anti-apoptotic protein Bcl-2, thereby activating apoptotic pathways. rsc.org

Furthermore, novel pyrazole derivatives have been synthesized and tested for their in vitro anticancer activity against the PC-3 human cancer cell line, with some compounds showing cytotoxic activity comparable to the reference drugs Doxorubicin and Sorafenib (B1663141). rsc.org These compounds were found to stimulate total apoptotic prostate cancer cell death significantly. rsc.org Similarly, a series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines exhibited moderate to good cytotoxicity against HeLa (cervix), NCI-H460 (lung), and PC-3 (prostate) cancer cell lines. researchgate.net

Table 2: Cytotoxicity of 3-Phenyl-1H-pyrazol-5-amine Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine | MCF-7 (breast), SiHa (cervical), PC-3 (prostate) | Apoptosis induction | Potent antiproliferative and cytotoxic effects. |

| 4-Arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives | Multi-drug resistant cancer cells | Mitochondria-dependent apoptosis | Upregulation of Bax and Caspase 3. bohrium.com |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | PC-3 (prostate), MCF-7 (breast), A549 (lung) | Bcl-2 targeting, apoptosis induction | Significant cytotoxic effects. rsc.org |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | PC-3 (prostate) | Apoptosis induction | Cytotoxicity comparable to Doxorubicin and Sorafenib. rsc.org |

| Pyrazole-dihydropyrazole/pyrimidine (B1678525) hybrids | HeLa (cervix), NCI-H460 (lung), PC-3 (prostate) | Cytotoxicity | Moderate to good cytotoxic activity. researchgate.net |

A primary mechanism through which 3-phenyl-1H-pyrazol-5-amine derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial for cancer cell proliferation and survival. The pyrazole ring is a key structural feature in many protein kinase inhibitors. researchgate.netmdpi.com

FLT3 Inhibition: A novel class of 3-phenyl-1H-5-pyrazolylamine-derived compounds has been designed and synthesized as potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML). bohrium.comnih.gov Some of these compounds exhibited potency comparable to known FLT3 inhibitors like sorafenib and were effective in regressing tumors in mouse xenograft models. bohrium.comnih.gov

EGFR Inhibition: Certain derivatives, such as 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine, have been shown to inhibit the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which plays a vital role in the proliferation of various cancer cells.

BRAF(V600E) Inhibition: Some pyrazole derivatives have demonstrated inhibitory activity against the BRAF(V600E) mutant kinase, which is a driver in certain cancers like melanoma.

p38 MAPK Inhibition: N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been designed as novel prototypes of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are involved in inflammatory responses and have implications in cancer. nih.gov

Aurora-A Kinase Inhibition: The 3-phenyl-1H-5-pyrazolylamine scaffold was initially developed for the inhibition of Aurora kinase A, another important target in oncology. bohrium.com

The versatility of the 3-phenyl-1H-pyrazol-5-amine scaffold allows for the development of inhibitors targeting a wide range of kinases, making it a valuable platform in the search for new anticancer therapies.

In Vivo Antitumor Efficacy (e.g., Xenograft Models)

Derivatives of the 3-phenyl-1H-pyrazol-5-amine scaffold have demonstrated significant in vivo antitumor efficacy in various xenograft models, highlighting their potential as anticancer therapeutic agents. These compounds have been shown to inhibit tumor growth and induce apoptosis through the modulation of key signaling pathways involved in cancer progression.

One such derivative, BPR1K871, has shown potent anti-proliferative activities in acute myeloid leukemia (AML) cell lines. researchgate.net In vivo studies using both AML (MOLM-13 and MV4-11) and solid tumor (COLO205 and Mia-PaCa2) xenograft models have confirmed its efficacy, leading to its selection as a preclinical development candidate. researchgate.net Another compound, 12a, also exhibited the ability to cause tumor regression in mouse xenograft models using MOLM-13 and MV4-11 cells. researchgate.net Similarly, compound 8d demonstrated tumor regression in a mouse xenograft model with MOLM-13 cells. researchgate.net

Further research led to the discovery of CHMFL-FLT3-213 (compound 14), a type II FLT3 kinase inhibitor. In in vivo studies, this compound significantly suppressed tumor growth in an MV4-11 cell-inoculated xenograft model with a tumor growth inhibition (TGI) of 97% at a dose of 15 mg/kg/day, without showing obvious toxicity. bohrium.com

In the context of prostate cancer, novel B-ring pyrazoles have exhibited potent in vivo antitumor activity. oncternal.com Compound 26a induced an 80% tumor growth inhibition of xenografts derived from the enzalutamide-resistant VCaP cell line. oncternal.com Additionally, GQN-B37-Me, an MCL-1 inhibitor, administered to MV-4-11 xenograft mice at 50 mg/kg every two days for 20 days resulted in a 43% tumor growth inhibition. acs.org

The table below summarizes the in vivo antitumor efficacy of selected 3-Phenyl-1H-pyrazol-5-amine derivatives in xenograft models.

| Compound | Cancer Model | Xenograft Model | Efficacy |

| BPR1K871 | Acute Myeloid Leukemia, Solid Tumors | MOLM-13, MV4-11, COLO205, Mia-PaCa2 | Potent anti-proliferative activities |

| 12a | Acute Myeloid Leukemia | MOLM-13, MV4-11 | Tumor regression |

| 8d | Acute Myeloid Leukemia | MOLM-13 | Tumor regression |

| CHMFL-FLT3-213 (14) | Acute Myeloid Leukemia | MV4-11 | 97% Tumor Growth Inhibition |

| 26a | Prostate Cancer | Enzalutamide-resistant VCaP | 80% Tumor Growth Inhibition |

| GQN-B37-Me | Leukemia | MV-4-11 | 43% Tumor Growth Inhibition |

Antimicrobial and Antifungal Spectrum

The 3-phenyl-1H-pyrazol-5-amine scaffold and its derivatives have been extensively studied for their broad-spectrum antimicrobial and antifungal activities. These compounds have shown promise in combating various pathogenic microorganisms, including drug-resistant strains.

Activity against Bacterial Strains (Gram-positive and Gram-negative)

A number of studies have demonstrated the efficacy of 3-phenyl-1H-pyrazol-5-amine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives were screened for their antibacterial activity against Escherichia coli, Proteus mirabilis (Gram-negative), Staphylococcus aureus, and Bacillus subtilis (Gram-positive). acs.org Six of these compounds showed good activity against P. mirabilis. acs.org

In another study, newly synthesized indole (B1671886) derivatives bearing a pyrazole moiety, such as 1-[5-(4-Chloro phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] – 2 – (3H-indol-3-yl) ethan-1-one, showed good activity against both Gram-positive and Gram-negative bacteria. ijpsr.com Similarly, pyrazol-5-amine benzamides have shown significant inhibitory activity against various bacterial strains. tandfonline.comtandfonline.com

The table below presents the antibacterial activity of selected 3-Phenyl-1H-pyrazol-5-amine derivatives.

| Compound/Derivative Series | Bacterial Strains | Activity |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | E. coli, P. mirabilis, S. aureus, B. subtilis | Good activity against P. mirabilis |

| Indole derivatives with pyrazole moiety | Gram-positive and Gram-negative bacteria | Good activity |

| Pyrazol-5-amine benzamides | S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | Significant inhibitory activity |

Activity against Phytopathogenic Fungi

Several derivatives of 3-phenyl-1H-pyrazol-5-amine have been investigated for their potential to control plant diseases caused by phytopathogenic fungi. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated in vitro against Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. mdpi.com The isoxazolol pyrazole carboxylate 7ai displayed strong antifungal activity against R. solani. mdpi.com

In another study, aryl sulfonamide derivatives were screened for their antifungal activity against eight phytopathogenic fungi. acs.org Compound 2f showed remarkable activity against Valsa mali, outperforming the commercial fungicide Boscalid. acs.org Furthermore, novel pyrazol-5-yl-benzamide derivatives have been shown to have excellent in vitro activity against Sclerotinia sclerotiorum and significantly higher activity than commercial fungicides against Valsa mali. acs.org

The table below summarizes the activity of selected derivatives against phytopathogenic fungi.

| Compound/Derivative Series | Phytopathogenic Fungi | Activity |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Strong antifungal activity |

| Aryl sulfonamide derivative 2f | Valsa mali | Remarkable activity, better than Boscalid |

| Pyrazol-5-yl-benzamide derivatives | Sclerotinia sclerotiorum, Valsa mali | Excellent in vitro activity |

Analgesic Properties

The analgesic potential of compounds derived from the 3-phenyl-1H-pyrazol-5-amine scaffold has been explored in several studies. A series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids were synthesized and tested for their in vivo analgesic activity using an acetic acid-induced writhing test. tubitak.gov.trresearchgate.net All the tested compounds displayed analgesic activity approximately equipotent to aspirin. tubitak.gov.trresearchgate.net

Furthermore, pyrazolone derivatives have been reported to exhibit analgesic properties. ipinnovative.com In one study, compounds 3b, 3f, and 3g showed significant protection against acetic acid-induced writhing, with the observation that compounds bearing an electronegative group at the 4th position of the phenyl ring had good analgesic effects. ipinnovative.com

Other Emerging Biological Activities

The versatility of the 3-phenyl-1H-pyrazol-5-amine scaffold extends to other promising biological activities, including antiviral effects.

Antiviral Activity

Pyrazole derivatives have emerged as a significant class of compounds with potent antiviral activity against a range of viruses. nih.gov For instance, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against Newcastle disease virus (NDV). nih.gov Notably, hydrazone 6 and thiazolidinedione derivative 9 achieved complete protection against NDV. nih.gov

Another study on new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives revealed strong antiviral activity against herpes simplex virus type-1. africaresearchconnects.com Compounds such as 3-(4-methylphenyl)-5-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole and 6-(4-bromophenyl)-4-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibited potent inhibition of viral replication. africaresearchconnects.com

Furthermore, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising antiviral activity against several coronaviruses, including SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org

The table below highlights the antiviral activity of selected pyrazole derivatives.

| Derivative Series | Virus | Activity |

| 4-Substituted pyrazole derivatives | Newcastle disease virus (NDV) | Complete protection (compounds 6 and 9) |

| 3-Methyl-1,5-diphenyl-1H-pyrazole derivatives | Herpes simplex virus type-1 | Potent inhibition of viral replication |

| Pyrazole derivatives with hydroxyquinoline scaffold | SARS-CoV-2, HCoV-229E, MERS-CoV | Promising antiviral activity |

Anticonvulsant Activity

Several studies have highlighted the potential of pyrazole derivatives as anticonvulsant agents. rjpdft.comscholarsresearchlibrary.comresearchgate.net A series of novel 3-{5-[pyridine-4-yl (1, 3, 4)-oxa/thiadiazol-2-yl)]- thiomethyl}-1-substitutedbenzoyl-pyrazole-5-ones were synthesized and evaluated for their anticonvulsant properties. Among these, compound 19 was identified as the most potent, with its activity comparable to the standard drug phenytoin (B1677684) sodium. researchgate.net

In another study, new 3-amino- and 5-aminopyrazoles were synthesized, with the 3-aminopyrazoles demonstrating a strong anticonvulsant effect. Specifically, 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole 2 was found to be highly effective in the Maximal Electroshock Seizure (MES) test, acting as a potent sodium channel blocker. researchgate.net

Furthermore, a series of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives were developed and tested. ijper.org The compound 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one (8(v)) showed significant anticonvulsant activity in both the maximal electroshock seizure (73.63% protection at 150 mg/kg) and subcutaneous pentylenetetrazole models (75.59% protection at 150 mg/kg) without inducing neurotoxicity. ijper.org

Research has also shown that substituting the 1-H position of the pyrazole ring with phenyl and substituted phenyl groups can increase anticonvulsant activity. rjpdft.com For instance, 3-(4-amino-phenyl)-5-(3-nitrophenyl)-4,5-dihydro-pyrazole-1-carbothioic acid amide exhibited significant anticonvulsant activity with 75% protection. rjpdft.com

Table 1: Anticonvulsant Activity of 3-Phenyl-1H-pyrazol-5-amine Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Compound 19 | MES | Potent, comparable to Phenytoin | researchgate.net |

| 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole 2 | MES | Highly effective, sodium channel blocker | researchgate.net |

| 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one (8(v)) | MES & scPTZ | 73.63% & 75.59% protection at 150 mg/kg | ijper.org |

| 3-(4-amino-phenyl)-5-(3-nitrophenyl)-4,5-dihydro-pyrazole-1-carbothioic acid amide | Electroshock | 75% protection | rjpdft.com |

Antidepressant Activity

The pyrazoline scaffold, a derivative of pyrazole, has been identified as a promising framework for the development of antidepressant drugs. nih.govijpsr.cominnovareacademics.in A series of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant effects. nih.gov

Within this series, the compound 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) demonstrated significant antidepressant activity. At a dose of 10 mg/kg, it reduced immobility time by 61.17% in the forced swim test and 62.05% in the tail suspension test, comparable to the standard drug Imipramine, without affecting baseline locomotion. nih.gov The study also suggested that compounds with electron-releasing groups, such as a hydroxyl group, or electron-withdrawing groups like chlorine at the 4th position of the phenyl ring, showed good antidepressant activity. nih.gov

Table 2: Antidepressant Activity of a 3-Phenyl-1H-pyrazol-5-amine Derivative

| Compound | Test Model | Activity (% reduction in immobility) | Dose | Reference |

|---|---|---|---|---|

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) | Forced Swim Test | 61.17% | 10 mg/kg | nih.gov |

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) | Tail Suspension Test | 62.05% | 10 mg/kg | nih.gov |

Antitubercular Activity

Derivatives of 3-phenyl-1H-pyrazol-5-amine have shown significant promise as antitubercular agents, addressing the growing concern of multidrug-resistant tuberculosis. chemmethod.comnih.govnih.govchemmethod.com

A series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv strains. chemmethod.comchemmethod.com Compounds 4a, 4b, and 5a from this series demonstrated excellent antitubercular activity, while compound 5b showed moderate activity. chemmethod.comchemmethod.com

In another study, a new series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives were synthesized and evaluated. nih.gov Fifteen of these pyrazolyl-thiazole derivatives, including 8a, 8f, 8g, 8h, 8j, 8k, 8n, 8o, 8p, 8q, 8r, 8s, 8t, 8w, and 8x , exhibited potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.80 to 7.34 μM, which was more potent than the standard drugs isoniazid (B1672263) and ethambutol. nih.gov

Furthermore, a series of novel pyrazolylpyrazoline derivatives were synthesized through a one-pot multicomponent reaction. nih.gov Compounds 9i, 9k, 9l, 9o, and 9p were found to be the most effective against Mycobacterium tuberculosis H37Rv. nih.gov

Table 3: Antitubercular Activity of 3-Phenyl-1H-pyrazol-5-amine Derivatives

| Compound Series | Active Compounds | Activity | Reference |

|---|---|---|---|

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | 4a, 4b, 5a | Excellent | chemmethod.comchemmethod.com |

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | 8a, 8f, 8g, 8h, 8j, 8k, 8n, 8o, 8p, 8q, 8r, 8s, 8t, 8w, 8x | MIC: 1.80-7.34 μM | nih.gov |

| Pyrazolylpyrazoline derivatives | 9i, 9k, 9l, 9o, 9p | Most effective in the series | nih.gov |

Antimalarial Activity

The pyrazole scaffold is a key component in several compounds with demonstrated antimalarial properties. nih.govresearchgate.net A series of 5-anilino-3-(hetero)arylpyrazoles were synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov

The study found that substitution on the 3-phenyl ring with a halogen atom (F, Cl, or Br) at the 3 or 4-position enhanced the antimalarial activity. nih.gov Compounds 2b, 2e, 2k, and 2l were identified as the most promising derivatives in the series, exhibiting micromolar IC50 values against both strains of the parasite and showing no cytotoxicity against tumor and normal cells. nih.gov

Another study focused on 1,3,5-trisubstituted pyrazoline derivatives and found that most of the synthesized compounds displayed promising in vitro antimalarial activity against the chloroquine-sensitive 3D7 strain of P. falciparum. researchgate.net The structure-activity relationship indicated that a quinoline (B57606) substituent at the N-1 position resulted in the highest activity. researchgate.net

Table 4: Antimalarial Activity of 3-Phenyl-1H-pyrazol-5-amine Derivatives

| Compound Series | Active Compounds | Target Strain(s) | Key Finding | Reference |

|---|---|---|---|---|

| 5-anilino-3-(hetero)arylpyrazoles | 2b, 2e, 2k, 2l | P. falciparum (D10 & W2) | Halogen substitution on the 3-phenyl ring improves activity. | nih.gov |

| 1,3,5-trisubstituted pyrazolines | Various | P. falciparum (3D7) | Quinoline substitution at N-1 enhances activity. | researchgate.net |

Antioxidant Activity

Derivatives of 3-phenyl-1H-pyrazol-5-amine have also been investigated for their antioxidant properties. eurjchem.combohrium.comnih.govnanobioletters.comdergipark.org.tr A study on 4,4'-(aryl-methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, synthesized through a one-pot pseudo five-component reaction, showed that the tested compounds exhibited antioxidant activity comparable to or higher than ascorbic acid when evaluated using the ABTS method. eurjchem.com These compounds also demonstrated significant protection against DNA damage. eurjchem.com

In another research effort, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a-e) were synthesized and evaluated for their antioxidant potential using various methods, including DPPH, nitric oxide, and hydroxyl radical scavenging assays. bohrium.com Compounds 4c and 4e emerged as potent antioxidants, showing activity comparable to the standard. bohrium.com

Furthermore, new pyrazolo[4,3-e]pyridines were synthesized and their antioxidant activity was determined. dergipark.org.tr The synthesis of N3-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine and its derivatives also led to the discovery of compounds with significant antioxidant effects, with compound 5 (containing a phenolic group) and 17 (bearing sulfur, nitrogen atoms, and a benzothiazole (B30560) ring) showing high activity. nanobioletters.com

Table 5: Antioxidant Activity of 3-Phenyl-1H-pyrazol-5-amine Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| 4,4'-(aryl-methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Activity similar to or higher than ascorbic acid; DNA protection. | eurjchem.com |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Compounds 4c and 4e showed potent activity. | bohrium.com |

| Pyrazolo[4,3-e]pyridines | Various derivatives showed antioxidant activity. | dergipark.org.tr |

| N3-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine derivatives | Compounds 5 and 17 displayed high antioxidant activity. | nanobioletters.com |

Medicinal Chemistry and Drug Discovery Applications of 3 Phenyl 1h Pyrazol 5 Amine Derivatives

Scaffold Optimization and Ligand Design

The 3-phenyl-1H-pyrazol-5-amine core is a versatile template for designing kinase inhibitors. researchgate.net The process of scaffold optimization involves strategically modifying the pyrazole (B372694) and phenyl rings to enhance the molecule's interaction with a biological target. Structure-activity relationship (SAR) studies are crucial in this process, guiding the placement of various substituents to improve potency and selectivity. bohrium.comresearchgate.net

A common optimization strategy involves introducing different groups to the phenyl ring or the pyrazole nitrogen. bohrium.com For example, in the development of FMS-like tyrosine kinase-3 (FLT3) inhibitors, researchers synthesized and tested a series of 3-phenyl-1H-pyrazol-5-amine derivatives, including benzamide (B126) and pyrimidine (B1678525) variations. bohrium.com These studies revealed that specific substitutions on the phenyl ring and the addition of sulfonamide groups were key to achieving potent inhibition of the FLT3 enzyme, which is implicated in acute myeloid leukemia. bohrium.comnih.gov

Another aspect of ligand design is ensuring the compound has good "drug-like" properties. For instance, in the development of Aurora kinase inhibitors, the pyrazole scaffold was chosen not only for its inhibitory potency but also because it resulted in less lipophilic compounds, which can lead to better pharmacokinetic profiles. mdpi.com Computational methods, such as molecular docking, are often used to predict how these structural changes will affect the binding of the ligand to its target protein, helping to rationalize the design process. biorxiv.org

Table 1: Examples of Scaffold Modifications and Their Effects

| Scaffold/Derivative | Modification | Target | Effect | Reference |

|---|---|---|---|---|

| 3-phenyl-1H-pyrazol-5-ylamine | Addition of sulfonamide group | FLT3 | Potent and selective inhibition | bohrium.com |

| Anilino-quinazoline | Replacement of benzene (B151609) with pyrazole | Aurora A/B Kinases | Potent inhibition and improved drug-like properties | mdpi.com |

| 4-amino-thienopyridine | Addition of a substituted pyrazole ring | Aurora B Kinase | Increased inhibitory potency | mdpi.com |

Development of Targeted Therapeutic Agents